molecular formula C30H22Cl2N2O2 B1181225 WZLIMKCYPNOKBK-UHFFFAOYSA-N

WZLIMKCYPNOKBK-UHFFFAOYSA-N

Cat. No.: B1181225
M. Wt: 513.418
InChI Key: WZLIMKCYPNOKBK-UHFFFAOYSA-N
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Description

The compound with InChI Key YTWDBRIDKWWANA-UHFFFAOYSA-N (CAS 1455091-10-7) is an organic molecule with the molecular formula C₁₇H₁₃NO₄ and a molecular weight of 295.29 g/mol . Key physicochemical properties include:

  • Hydrogen bond acceptors: 5
  • Hydrogen bond donors: 2
  • Topological polar surface area (TPSA): 75.3 Ų
  • LogP (lipophilicity): 3.34
  • Synthetic accessibility: 3.38 (indicating moderate ease of synthesis)

Its synthesis involves multi-step reactions, such as coupling 3-amino-2,2-dimethylpropionate ethyl ester with methyl esters of substituted isoquinolinecarboxylic acids under controlled conditions (e.g., using N-bromosuccinimide and dibenzoyl peroxide as reagents) .

Properties

Molecular Formula

C30H22Cl2N2O2

Molecular Weight

513.418

InChI

InChI=1S/C30H22Cl2N2O2/c31-23-15-9-12-21(18-23)26-19-30(22-13-5-2-6-14-22)27(32)29(36)34(30)25-17-8-7-16-24(25)33(26)28(35)20-10-3-1-4-11-20/h1-18,26-27H,19H2

InChI Key

WZLIMKCYPNOKBK-UHFFFAOYSA-N

SMILES

C1C(N(C2=CC=CC=C2N3C1(C(C3=O)Cl)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)C6=CC(=CC=C6)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally analogous to CAS 1455091-10-7, with similarity scores ranging from 0.66 to 0.77 based on functional group and scaffold alignment :

5-Methyl-2-phenoxy-4-carboxylic acid

  • Molecular formula : C₁₀H₁₀O₄
  • Molecular weight : 194.18 g/mol
  • Key differences: Lacks the isoquinoline ring system present in the target compound. Contains a simpler aromatic scaffold with a single carboxylic acid group. Lower lipophilicity (predicted LogP: 2.1 vs. 3.34 in the target compound).
  • Functional similarity: Both compounds feature phenoxy and carboxylic acid moieties, which are critical for metal coordination in catalytic applications .

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

  • Molecular formula: C₁₁H₉NO₄
  • Molecular weight : 219.19 g/mol
  • Key differences: Replaces the isoquinoline core with a quinoline system. Includes a hydroxyl group at position 4 and methoxy at position 7, enhancing hydrogen-bonding capacity. Higher TPSA (89.1 Ų vs. 75.3 Ų in the target compound), suggesting improved solubility.
  • Functional similarity : Both compounds are used as ligands in transition-metal catalysis due to their electron-rich aromatic systems and chelating carboxylate groups .

Comparative Data Table

Property Target Compound (CAS 1455091-10-7) 5-Methyl-2-phenoxy-4-carboxylic acid 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid
Molecular weight 295.29 g/mol 194.18 g/mol 219.19 g/mol
LogP 3.34 2.1 2.8
TPSA 75.3 Ų 63.6 Ų 89.1 Ų
Hydrogen bond donors 2 2 2
Synthetic accessibility 3.38 2.95 3.12
Bioactivity CYP450 inhibition Metal coordination Metal coordination

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